An In-depth Technical Guide to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4): A Potential P2X3 Receptor Antagonist
An In-depth Technical Guide to 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile (CAS 446275-89-4): A Potential P2X3 Receptor Antagonist
This technical guide provides a comprehensive overview of 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile, a complex synthetic organic compound with potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of novel small molecules targeting ion channels.
Introduction and Scientific Context
2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is a diarylacetonitrile derivative characterized by a central nitrile-functionalized carbon atom linked to a 4-benzoylphenyl group and a 4-fluorophenyl group. The presence of these aromatic moieties, particularly the fluorinated ring and the benzophenone substructure, suggests its potential for biological activity. The strategic placement of these functional groups can influence the molecule's steric and electronic properties, which are critical for its interaction with biological targets.
This guide will delve into the chemical properties, a proposed synthetic pathway, analytical characterization methods, and the putative biological target of this compound: the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in pain signaling and inflammation, making it an attractive target for the development of novel therapeutics for conditions such as chronic cough and neuropathic pain.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing aspects from synthetic workup to bioavailability.
| Property | Value | Source |
| CAS Number | 446275-89-4 | [2] |
| Molecular Formula | C21H14FNO | [2] |
| Molecular Weight | 315.34 g/mol | [3] |
| IUPAC Name | 2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | [2] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F | [2] |
| XLogP3 (Computed) | 4.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 40.9 Ų | [2] |
Proposed Synthesis and Rationale
Retrosynthetic Analysis
The key bond disconnections for the target molecule involve the carbon-carbon bonds forming the diarylacetonitrile core and the bond between the two phenyl rings of the benzophenone moiety. This leads to two primary proposed synthetic strategies:
-
Strategy A: Friedel-Crafts Acylation - This approach involves the acylation of a pre-formed diarylacetonitrile with benzoyl chloride.
-
Strategy B: Suzuki-Miyaura Cross-Coupling - This strategy builds the benzophenone moiety at a later stage via a palladium-catalyzed cross-coupling reaction.
Proposed Experimental Protocol (Strategy A: Friedel-Crafts Acylation)
This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile
This intermediate can be synthesized via nucleophilic substitution of a benzylic halide with cyanide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzyl bromide (1.0 eq) and 4-fluorophenylacetonitrile (1.0 eq) to anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile.
Step 2: Friedel-Crafts Acylation
This step introduces the benzoyl group onto the diarylacetonitrile intermediate.[4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromophenyl)-2-(4-fluorophenyl)acetonitrile (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent evaporation, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. A singlet for the methine proton (CH-CN) would likely be observed, although its chemical shift would be influenced by the adjacent aromatic rings.
-
¹³C NMR: The carbon NMR would show a characteristic signal for the nitrile carbon (C≡N) at approximately 115-125 ppm and the carbonyl carbon (C=O) around 190-200 ppm. The aromatic region would display numerous signals for the carbon atoms of the phenyl rings.
-
¹⁹F NMR: A singlet would be expected for the fluorine atom on the 4-fluorophenyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹ and the carbonyl group (C=O stretch) of the benzophenone moiety at approximately 1650-1670 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Biological Activity and Mechanism of Action
Putative Target: The P2X3 Receptor
2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile has been investigated as a potential antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated cation channels predominantly expressed on sensory neurons. When activated by extracellular ATP, which is often released during tissue damage or inflammation, these channels open, leading to cation influx, membrane depolarization, and the initiation of a pain signal.
By acting as an antagonist, 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile is hypothesized to bind to the P2X3 receptor and prevent its activation by ATP. This would block the downstream signaling cascade, thereby reducing pain and neurogenic inflammation.
Sources
- 1. Buy 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile | 339115-12-7 [smolecule.com]
- 2. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | C21H14FNO | CID 2737783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 446275-89-4|2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
